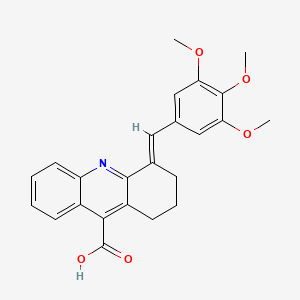
4-(3,4,5-トリメトキシベンジリデン)-1,2,3,4-テトラヒドロアクリジン-9-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a derivative of acridine-4-carboxylic acid, which is a scaffold that has been explored for its potential in medicinal chemistry, particularly in anticancer drug development. Although the provided papers do not directly discuss this specific compound, they do provide insights into the broader class of acridine derivatives and their relevance in chemical and biological contexts.
Synthesis Analysis
The synthesis of substituted acridine-4-carboxylic acids, as described in the first paper, involves a multi-step process starting from methyl 2-[N-(2-carboxyphenyl)amino]benzoates. This process includes reduction, oxidation, and cyclization reactions to form the acridine core, followed by base hydrolysis to yield the acridine-4-carboxylic acids . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate 3,4,5-trimethoxybenzaldehyde at the cyclization stage to introduce the trimethoxy-benzylidene moiety.
Molecular Structure Analysis
The molecular structure of acridine derivatives is characterized by the acridine core, a tricyclic ring system that can be functionalized at various positions to modulate its chemical and biological properties. The specific substitution pattern on the benzylidene moiety, such as the 3,4,5-trimethoxy groups, would influence the electronic distribution and steric hindrance, potentially affecting the compound's interaction with biological targets.
Chemical Reactions Analysis
The second paper discusses 9-acridone-4-carboxylic acid as a fluorescent sensor for Cr(III) ions, indicating that acridine derivatives can participate in coordination chemistry and act as ligands . This suggests that the compound may also have the ability to bind metal ions, which could be relevant for its potential use as a sensor or in other chemical applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid are not detailed in the provided papers, the properties of acridine derivatives generally include fluorescence, which can be utilized in sensing applications as demonstrated by the second paper . The presence of the trimethoxy groups would likely increase the solubility of the compound in organic solvents, and the carboxylic acid group could provide additional reactivity for further chemical modifications.
科学的研究の応用
抗菌研究
この化合物は、抗菌研究で使用されています . シッフ塩基などの高分子の化学は、バイオポリマーバイオセンサーのための適切な固定化代替手段の1つであるため、さまざまな産業分野で注目を集めています .
センサー開発
この化合物は金属と配位することができ、生成される材料はセンサーとして機能することができます . シッフ塩基のようなポリマーベースの高分子の金属との配位能力により、これらの材料はセンサーとして機能することができます .
創薬開発
これらの化合物は、その医療用途のために、その調製と構造研究に大きな関心が寄せられています . 硫黄と窒素を持つこれらのリガンドと錯体は、薬剤の調製に幅広い用途があります .
抗真菌研究
研究によると、シッフ塩基とその金属錯体は、その重要な殺菌特性のために広く研究されてきました .
抗がん研究
シッフ塩基は、抗がん特性でも知られています . これらの化合物は、この分野における可能性のために広く研究されてきました .
抗寄生虫研究
シッフ塩基のもう1つの重要な用途は、その抗寄生虫特性です . これらの化合物は、この分野における可能性のために広く研究されてきました .
グリーン溶媒
dl-アラニンアミノ酸と置換芳香族アルデヒド/複素環式アルデヒドの操作が簡単な縮合は、水をグリーン溶媒として存在させると、有機溶媒を含まない条件下で効率的に定量収率でシッフ塩基を生成します .
抗菌および抗真菌活性
ほとんどのシッフ塩基は、強力な抗菌および抗真菌活性を示しています . これらの化合物は、広範囲の生物に対して活性があります .
作用機序
Target of Action
Similar compounds have been found to exhibit antioxidant, antimicrobial, and antiparasitic properties . These compounds may interact with various proteins and enzymes involved in these biological processes.
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Given its potential antioxidant, antimicrobial, and antiparasitic properties, it may be involved in pathways related to oxidative stress, microbial growth, and parasite development .
Pharmacokinetics
In silico studies of similar compounds suggest that they have good oral availability and could be potential drug candidates .
Result of Action
Based on its potential antioxidant, antimicrobial, and antiparasitic properties, it may help to neutralize harmful free radicals, inhibit the growth of microbes, and disrupt the life cycle of parasites .
特性
IUPAC Name |
(4E)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-28-19-12-14(13-20(29-2)23(19)30-3)11-15-7-6-9-17-21(24(26)27)16-8-4-5-10-18(16)25-22(15)17/h4-5,8,10-13H,6-7,9H2,1-3H3,(H,26,27)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQQUVYMWQPHRO-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoylamino]-3-phenylpropanoic acid](/img/structure/B2515772.png)
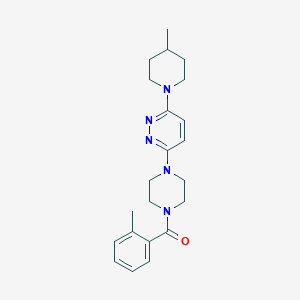
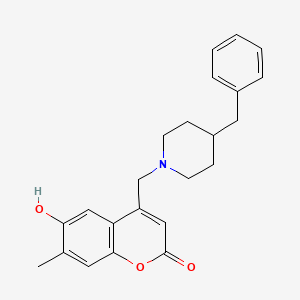
![4-methoxy-3-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515777.png)
![methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2515778.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2515780.png)

![5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2515782.png)
![N-(2-Bicyclo[2.2.2]oct-5-enyl)prop-2-enamide](/img/structure/B2515784.png)
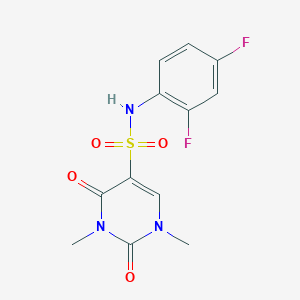
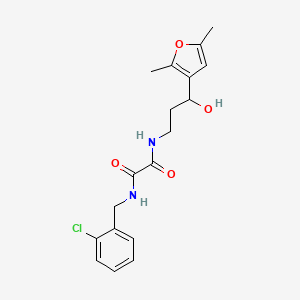

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2515791.png)